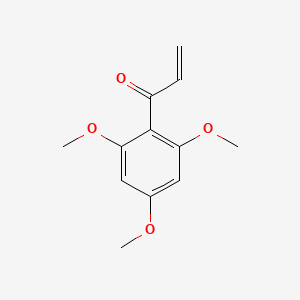

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, 2,4,6-trimethoxybenzaldehyde and acetophenone are typically used as starting materials. The reaction is carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives .

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound exhibits various biological activities, including anti-inflammatory, antinociceptive, and hypoglycemic effects.

Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, which is associated with its anti-inflammatory effects. Molecular docking studies have indicated that the compound has a high affinity for enzymes such as COX-1 and COX-2, which are involved in the inflammatory response . Additionally, it interacts with the TRPA1 channel, contributing to its antinociceptive effects.

Comparison with Similar Compounds

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but with an additional methoxy group on the aromatic ring, which can influence its reactivity and biological activity.

(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This derivative has a hydroxyl group and a thiophene ring, which can enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of chalcones known for their potential therapeutic applications in various diseases, particularly cancer and oxidative stress-related conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chalcone structure, which features a prop-2-en-1-one moiety linked to a trimethoxyphenyl group. The presence of methoxy groups enhances its solubility and may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Chalcones are known to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Studies have shown that this compound can induce the expression of antioxidant enzymes such as glutamate-cysteine ligase modifier (GCLM) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing cellular resistance to oxidative damage .

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It promotes apoptosis through the suppression of critical signaling pathways such as RAS-ERK and AKT/FOXO3a in hepatocellular carcinoma cells . Additionally, it has been shown to disrupt cell cycle progression and induce intrinsic apoptotic pathways .

Anticancer Effects

The anticancer properties of this compound have been extensively studied:

Antioxidant Effects

In addition to its anticancer properties, this compound has demonstrated potent antioxidant effects:

- Nrf2 Activation : Studies have indicated that the compound activates the Nrf2 pathway more effectively than other known activators like sulforaphane. This activation leads to increased expression of protective genes involved in detoxification and antioxidant defense .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Model : In vitro studies showed that treatment with this chalcone derivative significantly reduced cell viability and induced apoptosis in HCC cells through modulation of key signaling pathways .

- Breast Cancer Research : Another study demonstrated that the compound effectively inhibited proliferation in HER2-positive breast cancer models by downregulating HER2 expression and disrupting associated signaling pathways .

Properties

CAS No. |

63408-06-0 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h5-7H,1H2,2-4H3 |

InChI Key |

VPCXMOLXUCDJNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.